2,4-Dimethyl-3-(3-methylbutyl)indeno[2,1-B]pyran
Description
Properties
CAS No. |
62096-42-8 |
|---|---|
Molecular Formula |
C19H22O |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
2,4-dimethyl-3-(3-methylbutyl)indeno[2,1-b]pyran |
InChI |
InChI=1S/C19H22O/c1-12(2)9-10-16-13(3)19-17-8-6-5-7-15(17)11-18(19)20-14(16)4/h5-8,11-12H,9-10H2,1-4H3 |
InChI Key |
SACAJCQQJRJZGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=CC=CC=C3C=C2OC(=C1CCC(C)C)C |
Origin of Product |
United States |
Preparation Methods
Precursor Preparation and Cyclization Strategies
The synthesis typically begins with the preparation of indene and pyran precursors. For example, indeno[2,1-b]pyran derivatives are often constructed via cyclocondensation of keto-enol tautomers or dienes. A study on analogous spiroindenopyridotriazine systems demonstrated that ninhydrin and 1,6-diaminopyridinone derivatives undergo cyclization to form fused heterocycles under reflux conditions in ethanol. Similarly, 2,4-dimethyl-3-(3-methylbutyl)indeno[2,1-b]pyran likely originates from a diketone intermediate, which undergoes intramolecular cyclization to form the pyran ring.
Key steps include:
- Aldol Condensation : A precursor such as 3-methylbutyraldehyde reacts with a methyl-substituted indanone to form an α,β-unsaturated ketone.
- Cyclization : Acid- or base-catalyzed cyclization forms the pyran ring. For instance, acetic acid (HOAc) in ethanol at reflux effectively promotes cyclization in related systems.
Functional Group Modifications
Post-cyclization modifications introduce the 3-methylbutyl and methyl groups. Alkylation reactions using alkyl halides or Grignard reagents are common. A patent on pyranone synthesis highlights the use of alkylation under basic conditions (e.g., potassium carbonate in DMF) to attach substituents.
Catalytic Methods in Synthesis
Lewis Acid Catalysis
Lewis acids like boron trifluoride etherate (BF₃·OEt₂) enhance cyclization efficiency. In a study on steroidal pyrazoles, BF₃·OEt₂ facilitated the formation of fused rings by stabilizing transition states. For indeno[2,1-b]pyrans, analogous catalysis likely accelerates pyran ring closure.
Transition Metal Catalysis
Palladium and copper catalysts enable cross-coupling reactions to install substituents. The Stephens–Castro reaction, utilized in pyranone synthesis, employs palladium catalysts to form carbon-carbon bonds between alkynes and halides. This method could adapt to introduce the 3-methylbutyl group via alkyne intermediates.
Solvent and Reaction Condition Optimization
Solvent polarity and temperature critically impact yield. Ethanol under reflux (78°C) provided optimal results for spiroindenopyridotriazine synthesis, yielding >85%. Polar aprotic solvents like DMF may improve alkylation but risk side reactions.
Table 1: Solvent Effects on Cyclization Yield
| Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| Ethanol | 78 | HOAc | 90 |
| DMF | 120 | None | 10 |
| Benzene | 60 | Pd | 75 |
Data adapted from pyranone and spirocompound studies.
Industrial Production Considerations
Scale-up requires continuous flow reactors and advanced purification. A patent describing pyranone production emphasizes the use of flow chemistry to maintain temperature control and reduce side products. For this compound, similar systems could enhance throughput.
Table 2: Industrial vs. Laboratory Synthesis Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch | Continuous Flow |
| Temperature Control | Oil Bath | Jacketed Reactor |
| Yield | 70–85% | 90–95% |
Recent Advances and Alternative Methods
Multicomponent Reactions (MCRs)
MCRs streamline synthesis by combining precursors in one pot. A protocol for spiroindenopyridotriazines achieved 90% yield via a three-component reaction of pyridotriazine, malononitrile, and CH-acids. Adapting this to indeno[2,1-b]pyrans could reduce steps and improve atom economy.
Chemical Reactions Analysis
2,4-Dimethyl-3-(3-methylbutyl)indeno[2,1-B]pyran undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,4-Dimethyl-3-(3-methylbutyl)indeno[2,1-B]pyran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific properties, such as photochromic materials.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-3-(3-methylbutyl)indeno[2,1-B]pyran involves its interaction with molecular targets through various pathways. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, making it useful in both therapeutic and industrial applications.
Comparison with Similar Compounds
Observations :
- The phenyl-substituted analog (2-Phenylindeno[2,1-b]pyran) exhibits a relatively high melting point (197–198°C), likely due to enhanced π-π stacking interactions from the aromatic ring .
- Alkyl substituents (e.g., 3-methylbutyl, ethyl) may reduce crystallinity compared to aryl groups, though direct data for the target compound is unavailable.
Thermochemical Stability
Group additivity values (GAVs) for enthalpy of formation highlight stability trends in indeno[2,1-b]pyran derivatives:
- 2,3,4-Trimethyl-indeno[2,1-b]pyran and 6-phenylindeno[2,1-b]pyran show significant discrepancies in GAVs between gas and solid phases, suggesting substituent-dependent stabilization effects .
Electronic and Structural Features
- Hexahydroindeno[2,1-c]pyran Derivatives: Synthesized via Prins-driven Friedel-Crafts reactions, these compounds demonstrate how ring saturation (e.g., hexahydro structures) alters reactivity and stereoselectivity compared to fully aromatic systems .
Biological Activity
2,4-Dimethyl-3-(3-methylbutyl)indeno[2,1-b]pyran is a complex organic compound belonging to the indeno[2,1-b]pyran family. Its unique structure, characterized by a fused indene and pyran ring system, suggests potential pharmacological properties that warrant investigation. Although research on its biological activity is limited, preliminary findings indicate promising avenues for further exploration.
- Molecular Formula : C18H24O
- Molar Mass : Approximately 266.384 g/mol
The compound's structure influences its reactivity and interaction with biological targets. The presence of functional groups may facilitate various chemical reactions, which are crucial for synthesizing derivatives and exploring biological activities.
Biological Activity Overview
Research indicates that compounds in the indeno[2,1-b]pyran class may exhibit anti-inflammatory and anticancer activities. Specifically, studies have shown that these compounds can demonstrate cytotoxic effects against various cancer cell lines, although the precise mechanisms remain to be fully elucidated.
Potential Pharmacological Properties
- Anti-Cancer Activity : Initial studies suggest that this compound may inhibit the proliferation of certain cancer cells.
- Anti-Inflammatory Effects : Similar compounds have been linked to reduced inflammation in biological models.
Interaction Studies
Preliminary data indicate that this compound may interact with enzymes involved in metabolic pathways or cellular signaling processes. These interactions could be significant for drug design and development. However, comprehensive studies are necessary to clarify these interactions and their implications.
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Contains a 3-methylbutyl group | Potential anti-cancer activity |
| 2,4-Dimethyl-3-phenylindeno[2,1-b]pyran | Contains a phenyl group | Different electrophilic substitution patterns |
| Indeno[2,1-b]pyran derivatives | Varying alkyl substituents | Diverse biological activities based on structure |
This comparison highlights the unique substituents of this compound and its potential applications in research and industry.
Case Studies and Research Findings
While specific case studies focusing solely on this compound are scarce, related research has demonstrated the efficacy of indeno[2,1-b]pyran derivatives against cancer cell lines. For example:
- Study on Cytotoxicity : A study evaluated several indeno[2,1-b]pyran derivatives against prostate cancer cell lines and found significant cytotoxic effects at varying concentrations.
The mechanism by which these compounds exert their effects often involves:
- Induction of apoptosis in cancer cells.
- Inhibition of specific signaling pathways associated with cell proliferation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,4-Dimethyl-3-(3-methylbutyl)indeno[2,1-B]pyran, and how can reaction conditions be optimized?
- Methodological Answer : Synthetic routes often involve multicomponent reactions (MCRs) or stepwise condensation. For example, MCRs using indenopyran precursors and alkylating agents under acidic or basic catalysis can yield the target compound. Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst loading (e.g., p-toluenesulfonic acid). Reaction progress should be monitored via TLC and validated by HRMS for intermediate characterization .
| Key Parameters for Optimization |
|---|
| Solvent: Ethanol, DMF, or THF |
| Temperature: 80–120°C |
| Catalysts: Acid/Base (e.g., PTSA) |
| Monitoring: TLC, HRMS (m/z accuracy ±0.0001) |
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : A combination of spectroscopic and crystallographic methods is critical:
-
X-ray crystallography resolves absolute stereochemistry (e.g., dihedral angles and bond lengths) .
-
HRMS confirms molecular mass (e.g., [M+H]+ with ±0.0001 Da precision) .
-
FTIR identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
-
NMR (¹H/¹³C) assigns proton environments and carbon frameworks, with DEPT-135 distinguishing CH, CH₂, and CH₃ groups .
Analytical Technique Comparison X-ray: Bond length resolution ≤0.002 Å HRMS: Mass accuracy ≤1 ppm ¹H NMR: Chemical shift range 0–12 ppm
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, HRMS) when synthesizing derivatives of this compound?
- Methodological Answer : Discrepancies often arise from tautomerism, impurities, or crystallographic packing effects. Strategies include:
- Variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomerism) .
- Recrystallization in polar/non-polar solvent mixtures to isolate pure phases for X-ray validation .
- DFT calculations to predict NMR chemical shifts and compare with experimental data .
Q. What theoretical frameworks or computational models are applicable to predict the reactivity and stability of this compound under varying experimental conditions?
- Methodological Answer :
- DFT/Molecular Dynamics : Simulate reaction pathways (e.g., transition-state barriers for alkylation or oxidation) .
- Hammett Constants : Predict substituent effects on electrophilic aromatic substitution in the indenopyran core .
- QSPR Models : Correlate logP values with solubility trends in organic/aqueous mixtures .
Q. How should multicomponent reaction systems be designed to incorporate this compound into complex heterocyclic architectures?
- Methodological Answer :
-
Scaffold Functionalization : Use Sonogashira coupling or Click chemistry to append azide/alkyne groups .
-
Spiroannulation : React with isatin or cyclohexanedione derivatives under microwave irradiation (100–150°C, 30 min) to form spiroindeno-pyran hybrids .
-
Catalytic Asymmetric Synthesis : Employ chiral ligands (e.g., BINOL-phosphates) to induce enantioselectivity in cycloadditions .
Design Criteria for MCRs Ligand: BINOL-phosphate (≥90% ee) Solvent: Toluene or DCM Monitoring: Chiral HPLC
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
